![molecular formula C13H18N2O B1444119 C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine CAS No. 1341659-04-8](/img/structure/B1444119.png)

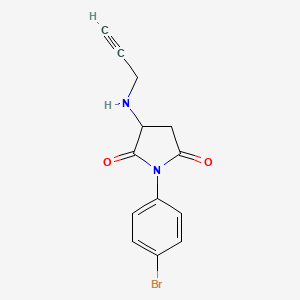

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine

Vue d'ensemble

Description

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine (CMPI) is a derivative of the indoleamine family of compounds, which are known for their biological activity. CMPI is a relatively new compound and has been the subject of much research in recent years due to its potential applications in medical, pharmaceutical, and industrial settings.

Applications De Recherche Scientifique

Automotive and Industrial Coatings

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine: is utilized in the formulation of coatings for automotive and industrial applications. Its high volatility contributes to better chemical resistance, water resistance, and stain resistance of dry films. This compound functions as a secondary coalescing agent, which helps lower the overall co-solvent demand, leading to a more favorable volatile organic compound (VOC) profile .

Resin Polymerization

In the field of resin polymerization, this compound offers an inert tertiary amine functionality, making it suitable as a catalyst. It aids in improving manufacturing processes and application performance in waterborne industrial formulations .

Industrial Inks

The compound’s wide solubility range and excellent compatibility with commonly used binder systems make it an ideal additive in the production of industrial inks. It helps in creating inks that provide strong adhesion and consistent quality .

Catalytic Diluent in 2K Reactive Systems

Due to its inert nature and absence of active hydrogen, C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine is used as a catalytic diluent in two-component (2K) reactive systems. This allows for lower curing temperatures and potentially faster curing times .

Water-Based Resins

This etheramine is developed for use in water-based resins, where it acts as a coalescing agent and neutralizer. Its fully miscible nature with water provides improved dispersion stability compared to more hydrophobic neutralizers .

Pigment Wetting Agent

The compound has a strong affinity for adsorption at pigment surfaces, which results in excellent wetting properties. This characteristic is particularly beneficial in the formulation of paints and coatings, where uniform pigment distribution is crucial .

Dry Film Hardening Agent

When used in coatings, C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine contributes to the creation of harder dry films. This results in a finished product that is more resistant to physical damage and environmental factors .

Compliance and Regulatory Status

The compound is available in various markets including the U.S., Europe, and select Asian and South American markets. It has completed initial registration in China, indicating its compliance with international regulatory standards .

Mécanisme D'action

Target of Action

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine, also known as [1-(3-methoxypropyl)indol-3-yl]methanamine, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways

Result of Action

Based on the known activities of indole derivatives , it can be hypothesized that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects among others.

Propriétés

IUPAC Name |

[1-(3-methoxypropyl)indol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-16-8-4-7-15-10-11(9-14)12-5-2-3-6-13(12)15/h2-3,5-6,10H,4,7-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSUGFQQUATQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)